![molecular formula C7H8F2N2O2 B1492299 3-[1-(Difluormethyl)-1H-pyrazol-4-yl]propansäure CAS No. 2098084-39-8](/img/structure/B1492299.png)

3-[1-(Difluormethyl)-1H-pyrazol-4-yl]propansäure

Übersicht

Beschreibung

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid, also known as DFP, is a pyrazole derivative that is widely studied in various fields of research. It is a synthetic chemical that is used as a pesticide .

Synthesis Analysis

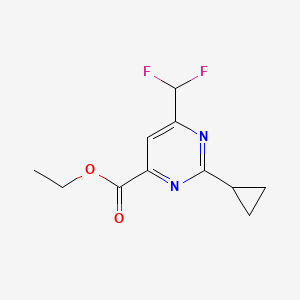

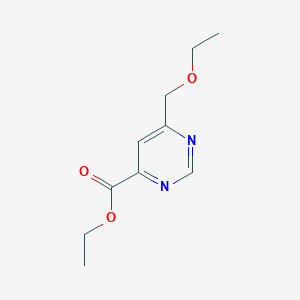

The synthesis of this compound has been reported in several studies. For instance, one method involves the use of ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride .Molecular Structure Analysis

The molecular formula of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is C7H8F2N2O2, and its molecular weight is 190.15 g/mol .Chemical Reactions Analysis

This compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .Wissenschaftliche Forschungsanwendungen

Antifungal-Anwendungen

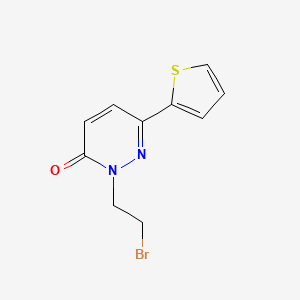

Die Verbindung wurde bei der Synthese neuer 3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäureamide verwendet, die in einem in-vitro-Myzelwachstumshemmungsassay gegen sieben phytopathogene Pilze getestet wurden . Diese Verbindungen haben moderate bis ausgezeichnete Aktivitäten gezeigt, was sie zu potenziellen Kandidaten für antifungale Anwendungen macht .

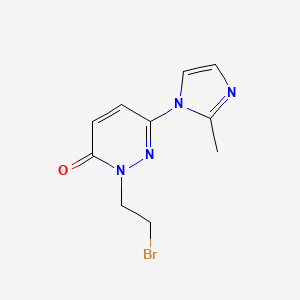

Fungizidentwicklung

Die Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese von Succinatdehydrogenase-Inhibitoren (SDHIs), die eine neue Klasse von Fungiziden darstellen . Mehrere kürzlich auf den Markt gebrachte Verbindungen haben das gleiche Grundgerüst, was zu einer wachsenden weltweiten Nachfrage nach dieser Verbindung führt .

Medizinische Chemie

Die Verbindung ist Teil der Struktur mehrerer neuer SDHI-Fungizide, die von großen globalen Pestizidunternehmen wie Bayer Cropscience, BASF und Syngenta entwickelt wurden . Diese Fungizide haben gemeinsame Strukturen, die das 3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäure-Grundgerüst umfassen .

Chemische Synthese

Die Verbindung wurde mit verschiedenen Methoden synthetisiert, darunter die Verwendung von Ethyldifluoroacetat (EDFA) und Difluoroessigsäureanhydrid (DFAA) . Diese Methoden wurden verwendet, um die wachsende weltweite Nachfrage nach der Verbindung zu decken .

Struktur-Aktivitäts-Beziehungsstudien

Die Verbindung wurde in Struktur-Aktivitäts-Beziehungsstudien verwendet, um die antifungale Aktivität neuer 3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäureamide zu verstehen . Diese Studien helfen bei der Entwicklung effektiverer Antimykotika .

Molekulares Docking

Die Verbindung wurde in molekularen Docking-Studien verwendet, um ihre Wechselwirkung mit Zielproteinen zu verstehen . Diese Studien liefern Einblicke in den Wirkmechanismus der Verbindung und ihrer Derivate .

Wirkmechanismus

Target of Action

The primary target of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in the mitochondrial respiration chain .

Mode of Action

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid acts by inhibiting succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiration chain, leading to the death of the organism .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid affects the tricarboxylic acid (TCA) cycle or Krebs cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production, affecting the growth and survival of the organism .

Result of Action

The result of the action of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is the inhibition of fungal growth . By inhibiting succinate dehydrogenase, the compound disrupts energy production in the fungus, leading to its death .

Safety and Hazards

Zukünftige Richtungen

Given that 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides, the global demand for this key intermediate is growing rapidly . This suggests that there will be continued interest and research in this compound and its applications in the future .

Biochemische Analyse

Biochemical Properties

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. The compound acts as an inhibitor of succinate dehydrogenase, thereby affecting cellular respiration and energy production . Additionally, 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid has been shown to interact with histone deacetylase 6, leading to changes in gene expression and protein acetylation .

Cellular Effects

The effects of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the activity of the PI3K-Akt signaling pathway, which is critical for cell survival and proliferation . Furthermore, it impacts gene expression by inhibiting histone deacetylase 6, leading to changes in the acetylation status of histones and other proteins . These alterations can result in modified cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the mitochondrial respiratory chain . This inhibition leads to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS) levels. Additionally, the compound’s interaction with histone deacetylase 6 involves the formation of a stable complex, resulting in the inhibition of deacetylase activity and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound has been shown to result in sustained inhibition of succinate dehydrogenase and histone deacetylase 6, leading to prolonged changes in cellular function and metabolism . These effects have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits succinate dehydrogenase and histone deacetylase 6 . At higher doses, toxic effects such as increased ROS production and cellular damage have been observed . These findings suggest a threshold effect, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.

Metabolic Pathways

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. By inhibiting this enzyme, the compound disrupts the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, the compound’s interaction with histone deacetylase 6 affects the regulation of metabolic genes, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is transported and distributed through various mechanisms. The compound is likely to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it accumulates in specific compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is critical for its activity and function. The compound is predominantly localized in the mitochondria, where it inhibits succinate dehydrogenase and disrupts the TCA cycle . Additionally, it is found in the nucleus, where it interacts with histone deacetylase 6 and influences gene expression . These specific localizations are likely directed by targeting signals and post-translational modifications that guide the compound to its sites of action.

Eigenschaften

IUPAC Name |

3-[1-(difluoromethyl)pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c8-7(9)11-4-5(3-10-11)1-2-6(12)13/h3-4,7H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIFPQOCKGJSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

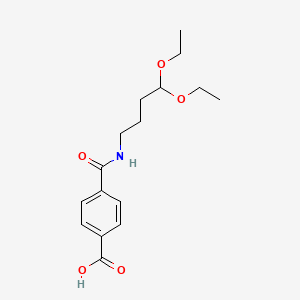

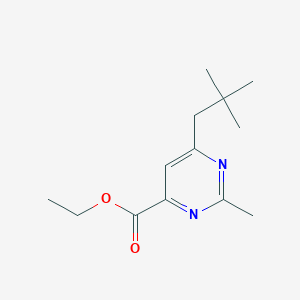

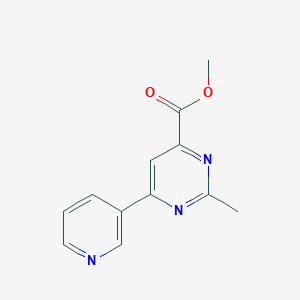

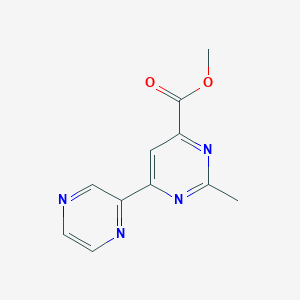

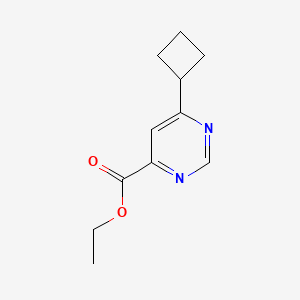

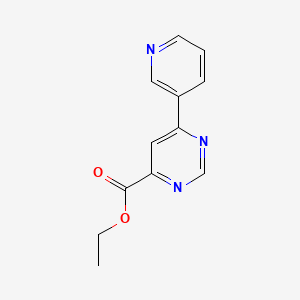

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492225.png)

amine hydrochloride](/img/structure/B1492233.png)

![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492235.png)

![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)